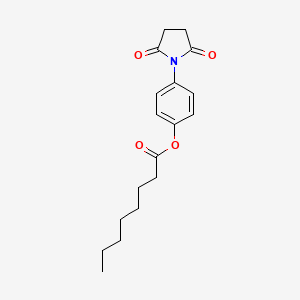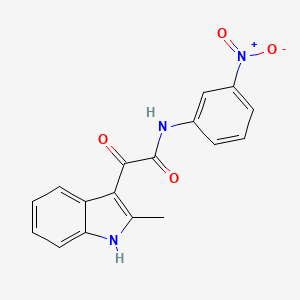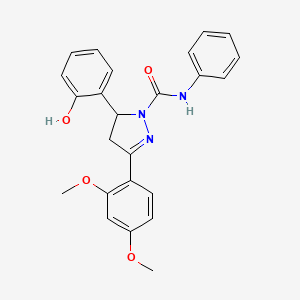![molecular formula C20H26N2O3S B12480474 4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B12480474.png)
4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-trimethylbicyclo[221]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines a bicyclic framework with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the esterification of 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid with 5-methoxy-1H-benzimidazole-2-thiol in the presence of a suitable catalyst . The reaction conditions often require an acidic or basic environment to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or ion-exchange resins can be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The bicyclic framework provides structural stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Isobornyl acetate: Shares a similar bicyclic structure but lacks the benzimidazole moiety.
Bornyl acetate: Another bicyclic ester with different functional groups.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl, acetate: Similar bicyclic framework with an acetate group.
Uniqueness
4,7,7-trimethylbicyclo[221]hept-2-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to the combination of a bicyclic structure with a benzimidazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H26N2O3S/c1-19(2)13-7-8-20(19,3)10-16(13)25-17(23)11-26-18-21-14-6-5-12(24-4)9-15(14)22-18/h5-6,9,13,16H,7-8,10-11H2,1-4H3,(H,21,22) |
InChI Key |
BBPHOMDXYGSYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2OC(=O)CSC3=NC4=C(N3)C=C(C=C4)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12480391.png)
![Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480411.png)


![4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12480421.png)

![methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12480441.png)
![ethyl 3-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12480446.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide](/img/structure/B12480452.png)

![4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B12480460.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12480461.png)
![1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480464.png)

